molecular formula C12H13ClN4O5 B11014717 (4-Chloro-3,5-dinitrophenyl)(4-methylpiperazin-1-yl)methanone

(4-Chloro-3,5-dinitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B11014717
M. Wt: 328.71 g/mol
InChI Key: PCMOJNSXNJUZIW-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone is a complex organic compound with the molecular formula C13H14ClN3O5 It is characterized by the presence of a chloro-substituted dinitrophenyl group and a methylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone typically involves the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of (4-amino-3,5-dinitrophenyl)(4-methylpiperazino)methanone.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

(4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but with a single nitro group.

    4-Chloro-3,5-dinitropyrazole: Contains a pyrazole ring instead of a piperazine ring.

    (4-Chloro-3,5-dinitrophenyl)(4-methyl-1-piperidinyl)methanone: Similar structure but with a piperidinyl group.

Uniqueness

(4-Chloro-3,5-dinitrophenyl)(4-methylpiperazino)methanone is unique due to the combination of its chloro-dinitrophenyl and methylpiperazino groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H13ClN4O5

Molecular Weight

328.71 g/mol

IUPAC Name

(4-chloro-3,5-dinitrophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H13ClN4O5/c1-14-2-4-15(5-3-14)12(18)8-6-9(16(19)20)11(13)10(7-8)17(21)22/h6-7H,2-5H2,1H3

InChI Key

PCMOJNSXNJUZIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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